(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate

Pharmaceutical Impurity Profiling Method Validation (AMV) Regulatory Compliance

This compound is a critical reference standard for quantifying Omeprazole Impurity 40 / Esomeprazole Impurity 32,110 in pharmaceutical QC and ANDA submissions. It is NOT a generic intermediate; only the exact, certified standard meets regulatory requirements for method specificity, linearity, and accuracy. Substitution invalidates regulatory data. Order directly for HPLC/UPLC method development and batch release.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 91219-90-8
Cat. No. B1353091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
CAS91219-90-8
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)COC(=O)C
InChIInChI=1S/C11H15NO3/c1-7-5-12-10(6-15-9(3)13)8(2)11(7)14-4/h5H,6H2,1-4H3
InChIKeyOKIMSBLHXKXTTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate (CAS 91219-90-8): A Pyridine-Derived Reference Standard for Omeprazole and Esomeprazole Analysis


(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate (CAS 91219-90-8), also known as 2-(acetoxymethyl)-4-methoxy-3,5-dimethylpyridine, is a pyridine derivative characterized by a 2-acetoxymethyl group . It is primarily recognized as an impurity or related compound in the synthesis and analysis of the proton pump inhibitors (PPIs) omeprazole and esomeprazole [1], [2]. Its defined structure and role as a specific process-related impurity make it a critical analytical reference standard for pharmaceutical development and quality control, rather than a generic synthetic intermediate.

Why Generic Substitution Fails for (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate in Regulated Analytical Workflows


Generic substitution of this compound is not feasible in regulated pharmaceutical analysis because its value is intrinsically linked to its precise identity as a specific, process-related impurity of omeprazole and esomeprazole [1]. A generic pyridine derivative, or even a close structural analog, will not share the same chromatographic retention time, mass spectrometric fragmentation pattern, or ultraviolet absorption profile . The use of a certified reference standard of this exact compound is mandated for the development and validation of impurity profiling methods, as required by regulatory bodies like the FDA and EMA for Abbreviated New Drug Applications (ANDAs) [2]. Substitution would invalidate method specificity, accuracy, and linearity, directly jeopardizing regulatory submission and batch release testing.

Quantitative Evidence Guide: Comparing (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate to Its Closest Analogs for Analytical Method Development


Defined Identity as Omeprazole Impurity 40 and Esomeprazole Impurity 32/110 Enables Targeted Method Development

The compound is explicitly designated as Omeprazole Impurity 40 and Esomeprazole Impurity 32/110 in pharmacopeial and commercial reference standard catalogs [1], [2]. This defined identity contrasts with generic pyridine intermediates (e.g., 2,3,5-trimethylpyridine, CAS 695-98-7), which are not recognized as specific impurities requiring quantitative control.

Pharmaceutical Impurity Profiling Method Validation (AMV) Regulatory Compliance

Physical State and Melting Point Range Differentiates from Lower-Melting Alcohol Analog

The acetate ester is a low-melting solid with a reported melting point range of 45.5-49.5 °C , distinguishing it from its alcohol analog, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol (CAS 86604-78-6), which has a higher melting point of 102-106 °C . This difference in physical state and melting behavior is critical for analytical standard preparation and handling.

Physicochemical Characterization Reference Standard Handling Chromatographic Method Development

High Purity and Characterization Package Essential for Reference Standard Use

Commercially, the compound is supplied as a high-purity (≥95%) reference standard, often with a comprehensive analytical data package including HPLC, NMR, and MS , . This contrasts with generic bulk intermediates, which may be supplied at lower purity and without rigorous characterization tailored for analytical method validation.

Reference Standard Analytical Quality Control Pharmacopeial Traceability

Specific Chromatographic Behavior in HPLC Method Development for Omeprazole Analysis

The compound's unique retention time and UV absorption (λ = 254 nm) are exploited in established HPLC methods for quantifying omeprazole-related substances [1]. This specific chromatographic behavior, documented in analytical methods, is not interchangeable with that of other potential impurities or process intermediates.

HPLC Method Development Impurity Profiling Pharmaceutical Analysis

Primary Application Scenarios for Procuring (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate (CAS 91219-90-8)


Analytical Method Development and Validation (AMV) for Omeprazole and Esomeprazole ANDAs

This compound is primarily procured as a certified reference standard to develop and validate HPLC or UPLC methods for the quantification of Omeprazole Impurity 40 or Esomeprazole Impurity 32/110 in drug substance and drug product batches. Its use is critical for establishing method specificity, linearity, accuracy, precision, and robustness as part of an Abbreviated New Drug Application (ANDA) submission to regulatory authorities [1], [2].

Routine Quality Control (QC) and Batch Release Testing for Omeprazole Formulations

In a pharmaceutical QC laboratory, the compound is used as a reference standard for system suitability testing and as an external standard for quantifying the specified impurity in finished omeprazole or esomeprazole formulations. This ensures that each manufactured batch meets pharmacopeial limits (e.g., USP, EP) for this specific impurity before release to the market [1].

Forced Degradation Studies and Stability-Indicating Method Development

The compound may be used to spike omeprazole samples during forced degradation studies (e.g., exposure to heat, light, acid, base, oxidation). This helps confirm that the developed analytical method can effectively separate and quantify this specific potential degradation product from the main drug peak and other degradants, thereby establishing it as a stability-indicating method [3].

Metabolite Identification and Pharmacokinetic Studies (Research Use)

In a research context, this pyridine-acetate derivative may serve as a reference standard for identifying and quantifying the corresponding pyridine-related metabolites or degradation products in biological samples from in vivo studies. This aids in understanding the drug's metabolic pathway and toxicological profile, though its primary utility remains in chemical analysis rather than biological activity assessment .

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